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Application Notes: Ligand-Free Palladium-Catalyzed Carbonylative Suzuki Couplings

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Compound of Interest		
Compound Name:	Vinyl iodide	
Cat. No.:	B1221373	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The ligand-free palladium-catalyzed carbonylative Suzuki coupling is a powerful and increasingly popular method for the synthesis of unsymmetrical biaryl ketones. These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. This three-component reaction efficiently forms a C-C bond between an aryl halide and an arylboronic acid with the incorporation of a carbonyl group. The elimination of phosphine ligands simplifies the reaction setup, reduces costs, and often leads to easier product purification, addressing some of the key challenges in traditional cross-coupling chemistry.

Key Advantages:

- Operational Simplicity: By obviating the need for often expensive, air-sensitive, and difficultto-remove phosphine ligands, these protocols are more straightforward to perform.
- Cost-Effectiveness: The absence of costly ligands makes this methodology economically attractive, particularly for large-scale synthesis.
- Reduced Contamination: The final product is less likely to be contaminated with residual ligands or their oxidation byproducts, which is a significant advantage in pharmaceutical development where purity is paramount.



- Milder Reaction Conditions: Many ligand-free systems can operate under milder conditions, improving the functional group tolerance of the reaction.
- Versatility in CO Sources: The hazardous nature of carbon monoxide gas has been a major drawback for traditional carbonylative reactions. Modern ligand-free protocols often employ CO-releasing molecules (CORMs) or in situ CO generation methods, enhancing the safety and accessibility of this chemistry. Common CO surrogates include molybdenum hexacarbonyl (Mo(CO)₆), formic acid, and specialized reagents like COgen.

Applications in Drug Development:

The carbonylative Suzuki coupling is instrumental in the synthesis of numerous biologically active molecules. The biaryl ketone motif is a common scaffold in many pharmaceutical agents. For instance, this methodology has been successfully applied to the synthesis of fenofibrate, a drug used to lower cholesterol and triglycerides. The ability to introduce a carbonyl group in a convergent manner makes it a valuable tool in late-stage functionalization of complex molecules during the drug discovery process.

Data Presentation: Reaction Parameters and Substrate Scope

The following tables summarize quantitative data from representative ligand-free palladium-catalyzed carbonylative Suzuki coupling reactions, showcasing the versatility of this methodology with different catalysts, CO sources, and substrates.

Table 1: Comparison of Reaction Conditions for Ligand-Free Carbonylative Suzuki Coupling



Catalyst (mol%)	CO Source	Base	Solvent	Temp. (°C)	Time (h)	Referenc e
Pd(TFA) ₂ (0.5)	Mo(CO)6	K ₃ PO ₄	aq. CH₃CN	120	24	
Pd(acac) ₂ (2)	COgen	-	Dioxane	80	12	_
Pd/C (3)	-	K ₂ CO ₃	Anisole	130	24	_
PdCl ₂ (cat.)	-	K₂CO₃	aq. DMF	RT	-	_
PPD-100 (1)	CO gas (1 atm)	K₂CO₃	Toluene	100	24	_

PPD-100: Polysilane/alumina-supported palladium nanoparticles

Table 2: Substrate Scope for the Carbonylative Suzuki Coupling of Aryl Iodides with Phenylboronic Acid using Pd(TFA)₂/Mo(CO)₆

Aryl lodide	Product	Yield (%)
4-lodoacetophenone	4-Acetylbenzophenone	95
4-lodotoluene	4-Methylbenzophenone	92
4-lodoanisole	4-Methoxybenzophenone	88
1-lodo-4-nitrobenzene	4-Nitrobenzophenone	75
1-lodo-4-cyanobenzene	4-Cyanobenzophenone	85
2-lodothiophene	2-Benzoylthiophene	78

Reaction Conditions: Aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(TFA)₂ (0.5 mol%), Mo(CO)₆ (0.6 mmol), K₃PO₄ (3.0 mmol), CH₃CN/H₂O (10:1), 120 °C, 24 h.

Table 3: Substrate Scope for the Carbonylative Suzuki Coupling of Aryl Bromides with Potassium Phenyltrihydroxyborate



Aryl Bromide	Product	Yield (%)
4-Bromoacetophenone	4-Acetylbenzophenone	78
Methyl 4-bromobenzoate	Methyl 4-benzoylbenzoate	72
4-Bromobenzonitrile	4-Cyanobenzophenone	65
4-Bromonitrobenzene	4-Nitrobenzophenone	55
3-Bromopyridine	3-Benzoylpyridine	68

Reaction Conditions: Aryl bromide (0.5 mmol), potassium phenyltrihydroxyborate (0.55 mmol), Pd(acac)₂ (5 mol%), (t-Bu)₃P·HBF₄ (10 mol%), Toluene, 80 °C, 12 h, CO generated ex situ from COgen.

Experimental Protocols

Protocol 1: Ligand-Free Carbonylative Suzuki Coupling of Aryl Iodides using Pd(TFA)₂ and Mo(CO)₆

This protocol describes a method for the synthesis of diaryl ketones using a ligand-free palladium catalyst and molybdenum hexacarbonyl as a solid CO source.

Materials:

- Palladium(II) trifluoroacetate (Pd(TFA)₂)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Potassium phosphate (K₃PO₄)
- Aryl iodide
- · Arylboronic acid
- Acetonitrile (CH₃CN)
- Deionized water



- · Schlenk tube or sealed reaction vessel
- Standard laboratory glassware for workup and purification
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(TFA)₂ (0.005 mmol, 0.5 mol%), Mo(CO)₆ (0.6 mmol, 0.6 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
- Add a solvent mixture of acetonitrile and water (10:1, 5 mL).
- Seal the tube and place it in a preheated oil bath at 120 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ketone.

Protocol 2: Ligand-Free Carbonylative Suzuki Coupling using Polymer-Immobilized Palladium Nanoparticles

This protocol utilizes a heterogeneous palladium catalyst that can be recovered and reused, offering a more sustainable approach.

Materials:

- Polysilane/alumina-supported palladium nanoparticles (PPD-100)
- Aryl iodide



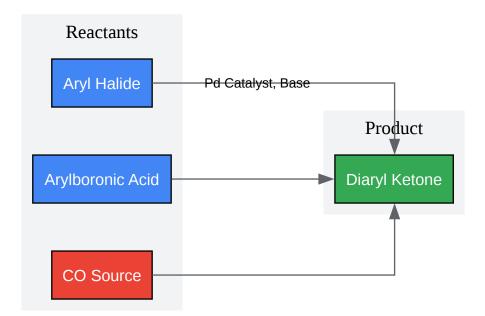
- · Arylboronic acid
- Potassium carbonate (K₂CO₃)
- Toluene
- Reaction vessel equipped with a CO balloon
- Standard laboratory glassware for workup and purification

Procedure:

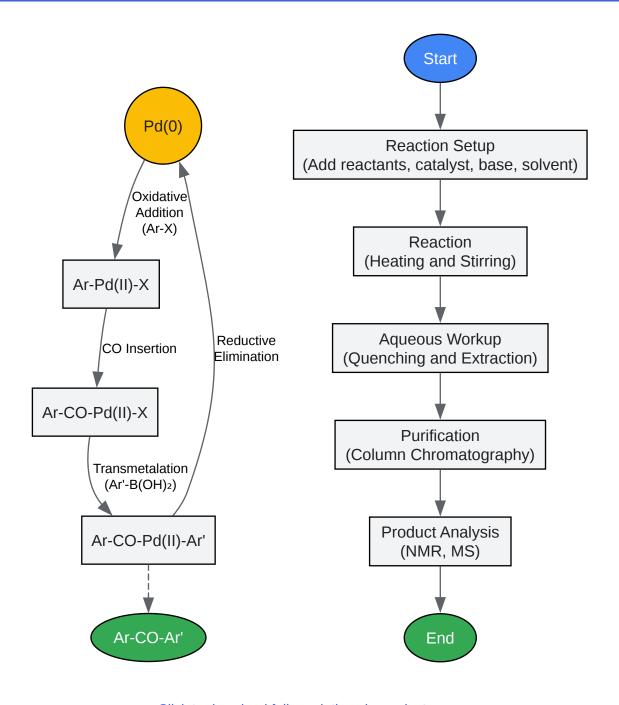
- In a reaction vessel, combine the aryl iodide (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), K₂CO₃ (1.0 mmol, 2.0 equiv), and PPD-100 catalyst (1 mol% Pd).
- · Add toluene (2 mL) to the vessel.
- Evacuate the vessel and backfill with carbon monoxide gas (1 atm, from a balloon).
- Heat the reaction mixture to 100 °C and stir for 24 hours.
- After cooling to room temperature, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the pure diaryl ketone.

Mandatory Visualizations









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